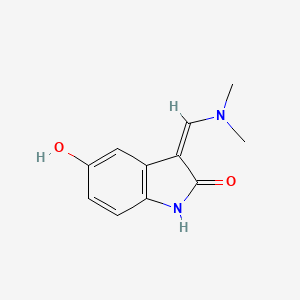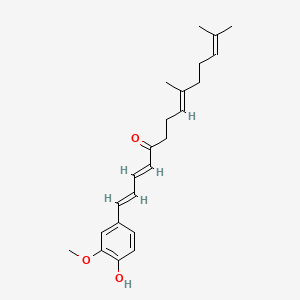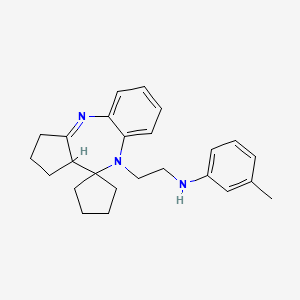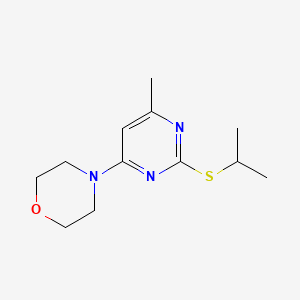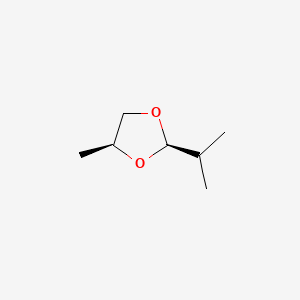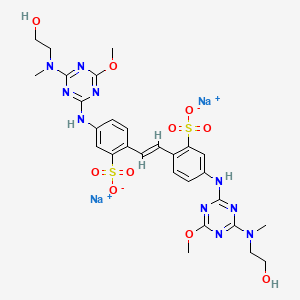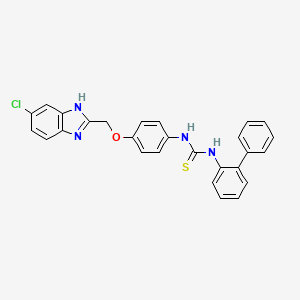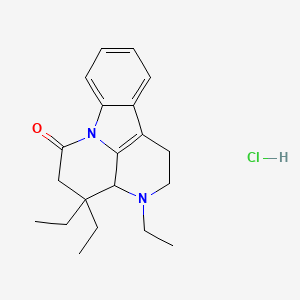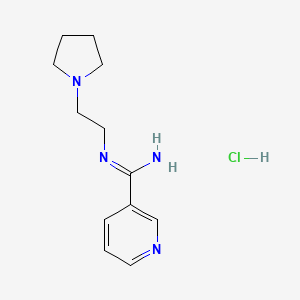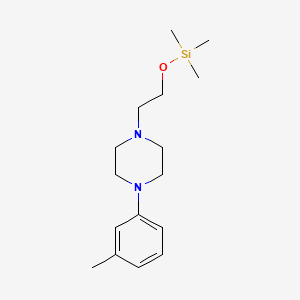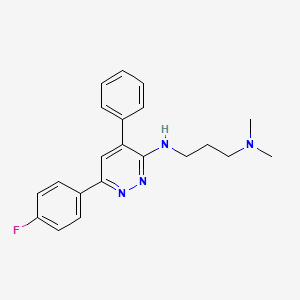
1,3-Propanediamine, N,N-dimethyl-N'-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazine ring substituted with phenyl and fluorophenyl groups, along with a dimethylamino-propylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Substitution Reactions: The phenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under controlled temperatures.
Attachment of the Dimethylamino-Propylamine Moiety: This step involves the nucleophilic substitution reaction where the dimethylamino-propylamine group is attached to the pyridazine core. Common reagents for this step include alkyl halides and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, Lewis acids, and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-3-pyridazinyl)-: Lacks the fluorophenyl group, which may affect its chemical and biological properties.
1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-chlorophenyl)-4-phenyl-3-pyridazinyl)-:
Uniqueness
The presence of the fluorophenyl group in 1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
118516-23-7 |
|---|---|
分子式 |
C21H23FN4 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-[6-(4-fluorophenyl)-4-phenylpyridazin-3-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C21H23FN4/c1-26(2)14-6-13-23-21-19(16-7-4-3-5-8-16)15-20(24-25-21)17-9-11-18(22)12-10-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,25) |
InChI 键 |
NCOLEQQFBDYUNI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


